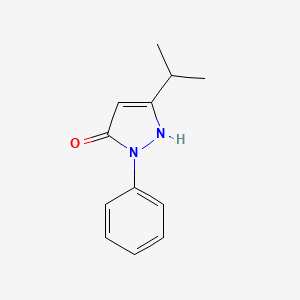

3-isopropyl-1-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUAJSQWCWDPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509844 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83957-86-2 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of an appropriate hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. One common method involves the condensation of 3-isopropyl-1-phenyl-1H-pyrazol-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Synthetic Routes

Common synthesis methods include:

- Condensation Reaction : Involves reacting 3-isopropyl-1-phenyl-1H-pyrazol-5-one with hydrazine hydrate under reflux conditions.

- Oxidation/Reduction : The compound can undergo oxidation to form pyrazole derivatives or reduction to yield hydrazine derivatives.

Biological Applications

The biological activities of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol have been extensively studied, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth and exhibit antifungal activity against various strains.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Preliminary research has highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis in cancer cells through specific molecular interactions, suggesting its utility as a lead compound in anticancer drug development.

Industrial Applications

In addition to its biological significance, this compound has industrial applications, particularly in the development of new materials and agrochemicals:

Agrochemicals

Research into its application as a pesticide or herbicide has indicated promising results due to its biological activity against pests and pathogens. Its structure allows for effective interaction with biological targets in agricultural settings.

Material Science

The compound serves as a precursor for synthesizing dyes and pigments. Its unique chemical properties enable the development of materials with enhanced stability and performance characteristics.

Case Studies

To provide comprehensive insights into the applications of this compound, several case studies illustrate its efficacy:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Study | Evaluated against various bacterial strains | Showed significant inhibition of growth against E. coli and S. aureus |

| Anti-inflammatory Research | Tested on inflammatory cytokines | Reduced levels of TNF-alpha and IL-6 in cell cultures |

| Antitumor Activity | Assessed in cancer cell lines | Induced apoptosis in breast cancer cells through caspase activation |

Mechanism of Action

The mechanism of action of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent-Driven Property Trends

- Lipophilicity and Steric Effects : The isopropyl group in this compound contributes to higher lipophilicity compared to methyl (3-Methyl-1-phenyl) or hydrogen (5-Phenyl-1H-pyrazol-3-ol). This may enhance membrane permeability in biological systems but reduce aqueous solubility .

- Electronic Effects : The chloro substituent in 3-Chloro-1-phenyl-1H-pyrazol-5-ol () withdraws electron density, likely increasing the acidity of the hydroxyl group (pKa reduction) and altering reactivity in nucleophilic reactions .

- Aromatic Interactions: The phenyl group at position 1 (vs.

Biological Activity

3-Isopropyl-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.25 g/mol

- CAS Number : 925644-86-6

This compound is synthesized through the condensation of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions. Its unique structure, characterized by an isopropyl group at the 3-position and a phenyl group at the 1-position, influences its reactivity and biological interactions .

The compound exhibits a broad spectrum of biological activities, including:

- Anti-inflammatory

- Antimicrobial

- Antitumor

- Antioxidant

These activities are attributed to its ability to modulate various biochemical pathways, particularly those involving inflammatory mediators and oxidative stress .

Key Mechanisms

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown efficacy in reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in inflammatory diseases.

- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

Research indicates that this compound can significantly inhibit inflammation. A study comparing various pyrazolone derivatives found that compounds with similar structures exhibited inhibition rates between 58.95% to 87.35% against inflammatory responses, outperforming standard anti-inflammatory drugs like phenylbutazone in certain cases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to good | |

| Escherichia coli | Moderate | |

| Candida albicans | Good | |

| Aspergillus niger | Good |

The compound showed significant zones of inhibition in well diffusion tests, indicating its potential as an antimicrobial agent.

Antitumor Activity

Preliminary studies suggest that derivatives of pyrazolones may possess antitumor properties by inducing apoptosis in cancer cells. The exact pathways remain under investigation, but it is hypothesized that these compounds may interfere with cellular growth signals .

Case Studies

- Anti-inflammatory Study : A comparative analysis was conducted on a series of pyrazolone derivatives, including this compound. The results indicated superior anti-inflammatory effects compared to traditional NSAIDs, with a significant reduction in edema in animal models .

- Antimicrobial Screening : A recent study synthesized several thiazole-pyrazole derivatives and tested them against various pathogens. Among these, the inclusion of the isopropyl phenyl pyrazole showed promising results against P. mirabilis and S. aureus, highlighting its potential for development into new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for preparing 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, and what critical reaction conditions must be controlled?

Answer: A widely used method involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or diketones. For example, refluxing intermediates like acetylacetone derivatives with phenylhydrazine in xylene for 25–30 hours under inert conditions is a key step . Critical conditions include:

- Temperature control : Prolonged reflux (~120–140°C) ensures complete cyclization.

- Purification : Post-reaction treatment with 5% NaOH to remove acidic byproducts, followed by recrystallization from methanol to isolate the pure compound .

- Stoichiometry : A 1:1.4 molar ratio of starting material to chloranil (oxidizing agent) maximizes yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Answer:

- ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.4 ppm for methyl doublets). The hydroxyl proton (δ ~12 ppm) may appear as a broad singlet due to hydrogen bonding .

- FTIR : Key bands include O-H stretching (~3200 cm⁻¹), C=N (pyrazole ring, ~1600 cm⁻¹), and C-O (phenolic group, ~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.15 for C₁₂H₁₄N₂O) and fragmentation patterns to verify substituent positions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of pyrazole derivatives, and what methodological approaches are recommended for validating these findings?

Answer: Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Methodological solutions include:

- Systematic SAR studies : Compare derivatives with controlled substituent changes (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to isolate activity drivers .

- Standardized bioassays : Use uniform protocols (e.g., MIC values for antibacterial studies) and cell lines (e.g., HepG2 for anticancer activity) to minimize variability .

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .

Q. What strategies are recommended for optimizing the reaction yield of this compound when scaling up from milligram to gram quantities?

Answer: Key strategies include:

- Solvent optimization : Replace xylene with higher-boiling solvents (e.g., DMF) to maintain reaction kinetics at larger scales .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .

- In-line purification : Implement column chromatography post-reflux to remove side products before recrystallization .

Q. How do substituent variations on the pyrazole core influence the compound’s physicochemical properties, and what computational methods can predict these effects?

Answer:

- Physicochemical impacts : Electron-withdrawing groups (e.g., -NO₂) increase acidity of the hydroxyl group (pKa ~8.5 vs. ~10.2 for unsubstituted derivatives), affecting solubility and bioavailability .

- Computational tools :

- Molecular docking : Predict binding affinities to target enzymes (e.g., COX-2) using AutoDock Vina .

- MD simulations : Assess stability of hydrogen-bonding networks (e.g., O-H⋯N interactions) in aqueous environments .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound derivatives?

Answer:

- Purity verification : Use DSC (differential scanning calorimetry) to confirm melting points and detect polymorphic forms .

- Cross-lab validation : Compare NMR data with databases (e.g., NIST Chemistry WebBook) to identify solvent-induced shifts or tautomeric interconversions .

- Crystallography : Single-crystal XRD can resolve ambiguities in molecular geometry (e.g., bond lengths in the pyrazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.